Array ( [bid] => 1621049 )
1-Isocyano-2-phenylbenzene, with the chemical formula , is an organic compound classified as an isocyanide. It features a phenyl group attached to a carbon atom that is also bonded to a nitrogen atom through a triple bond, characteristic of isocyanides. The compound is known for its distinct structural properties, which contribute to its reactivity and potential applications in various fields.
1-Isocyano-2-phenylbenzene can be synthesized through various methods:
The applications of 1-isocyano-2-phenylbenzene are diverse and include:
Interaction studies involving 1-isocyano-2-phenylbenzene focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic chemistry and its potential biological effects. The interactions often highlight the compound's ability to form stable bonds with other chemical entities, making it valuable in multicomponent reactions and complex synthesis pathways .
Several compounds share structural similarities with 1-isocyano-2-phenylbenzene, including:
1-Isocyano-2-phenylbenzene stands out due to its specific substitution pattern on the benzene ring, which affects its reactivity and interaction capabilities compared to other isocyanides. Its unique structure allows for distinct chemical behavior that can be exploited in various synthetic applications.
The synthesis of 1-isocyano-2-phenylbenzene traces its roots to early isocyanide chemistry. The first isocyanides were accidentally discovered in 1859 by Lieke during a reaction involving silver cyanide and allyl iodide. The compound’s systematic naming follows IUPAC guidelines, with its structure reflecting the isocyano group’s attachment to the biphenyl system. Alternative names include 2-isocyanobiphenyl and 1,1′-biphenyl-2-yl isocyanide, emphasizing its structural features.
The biphenyl scaffold provides steric and electronic stability, while the isocyano group introduces reactivity. The isocyano group’s planar triple bond (N≡C) allows for both nucleophilic and electrophilic interactions, enabling participation in cyclization, cross-coupling, and multicomponent reactions.
| Feature | Description |
|---|---|
| Biphenyl Core | Two phenyl rings connected by a single bond, enabling π-conjugation. |
| Isocyano Group | Electrophilic carbon and nucleophilic nitrogen enable diverse reactivity. |
| Steric Profile | Ortho-substitution minimizes steric hindrance for intramolecular reactions. |
1-Isocyano-2-phenylbenzene serves as a precursor in:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉N | |
| Molecular Weight | 179.22 g/mol | |
| XLogP3 | 3.6 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 |
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Dehydration | POCl₃, heat | Moderate | |
| Mechanochemical | Ball milling with formamide, solvent-free | High |
1-Isocyano-2-phenylbenzene undergoes intramolecular homolytic aromatic substitution (HAS) with boronic acids to form phenanthridines, a process mediated by radical intermediates.
Under ytterbium triflate catalysis, the compound facilitates α-amino C–H functionalization via radical/polar crossover pathways, enabling the synthesis of tertiary amines.
The molecular geometry of 1-isocyano-2-phenylbenzene reflects the characteristic structural features of both the isocyanide functional group and the biphenyl backbone. The compound exhibits a molecular formula of C₁₃H₉N with a molecular weight of 179.22 g/mol and belongs to the C₁ point group, indicating no molecular symmetry [1] [2].
The isocyanide functional group displays the characteristic linear geometry typical of this class of compounds. The carbon-nitrogen bond in isocyanides exhibits a bond length of approximately 115.8 pm, as established in methyl isocyanide studies, with a carbon-nitrogen-carbon bond angle approaching 180° [3] [4]. This linear arrangement results from the electronic structure of the isocyanide group, which can be described by two primary resonance structures: a triple bond form (R-N≡C) and a dipolar form (R-N⁺≡C⁻) [3] [4] [5]. The dipolar resonance structure makes the predominant contribution to the overall electronic configuration, conferring zwitterionic character to the molecule [4] [5].
The biphenyl backbone of 1-isocyano-2-phenylbenzene exhibits conformational flexibility that significantly influences the overall molecular geometry. In the gas phase, biphenyl derivatives typically display dihedral angles between the two phenyl rings of approximately 44.4° [6] [7]. However, in solution states, this dihedral angle decreases to approximately 32 ± 2° [6]. In crystalline phases, the dihedral angle can range from planar arrangements to twisted conformations with angles up to 21°, depending on temperature and crystal packing forces [7] [8].
The molecular complexity parameter of 219, as calculated by computational methods, reflects the intricate electronic interactions between the isocyanide group and the biphenyl system [1]. The compound possesses one rotatable bond, corresponding to the connection between the two phenyl rings, which allows for conformational flexibility [1]. The topological polar surface area of 4.4 Ų indicates minimal polar character, consistent with the predominantly hydrophobic nature of the biphenyl framework [1].
Nuclear magnetic resonance spectroscopy provides definitive structural identification of 1-isocyano-2-phenylbenzene through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum displays complex multiplets in the aromatic region between 7.0 and 7.5 ppm, corresponding to the nine aromatic protons of the biphenyl system [9] [10]. The complexity of these multiplets arises from the asymmetric substitution pattern and the conformational dynamics of the biphenyl backbone.
The ¹³C NMR spectrum exhibits the most diagnostic feature for isocyanide identification: the isocyanide carbon resonance appears characteristically downfield at approximately 165 ppm [9] [10]. This distinctive chemical shift results from the unique electronic environment of the isocyanide carbon, which experiences significant deshielding due to the electron-withdrawing effect of the nitrogen atom and the π-electron density distribution. The remaining aromatic carbons resonate in the typical aromatic region between 120 and 140 ppm, with specific chemical shifts depending on their proximity to the isocyanide substituent [9] [10].
A remarkable feature of isocyanide NMR spectroscopy involves the observation of ¹³C-¹⁴N coupling due to the slow quadrupolar relaxation of the ¹⁴N nucleus [3]. This coupling manifests as coupling constants of approximately 5 Hz for both the isocyanide ¹³C nucleus and the ¹³C nucleus to which the isocyanide group is attached [3]. This phenomenon provides additional confirmation of the isocyanide functional group presence and distinguishes it from other nitrogen-containing functionalities.
Infrared spectroscopy offers unambiguous identification of 1-isocyano-2-phenylbenzene through the characteristic absorption bands of both the isocyanide group and the aromatic system. The most diagnostic feature appears as the isocyanide carbon-nitrogen triple bond stretching vibration, which occurs in the range of 2165-2110 cm⁻¹ [3] [11] [12]. This absorption band exhibits strong intensity and sharp character due to the large change in dipole moment accompanying the stretching of the polar carbon-nitrogen triple bond [11] [12] [13].
The frequency of the isocyanide stretching vibration can provide information about the electronic environment and coordination state of the functional group. Free isocyanides typically absorb at the higher end of this range, while coordination to metals or involvement in hydrogen bonding interactions can shift the frequency to lower wavenumbers [12] [14]. For aromatic isocyanides such as 1-isocyano-2-phenylbenzene, conjugation effects with the aromatic system may cause slight frequency shifts compared to aliphatic analogs [11].
The aromatic components of the molecule contribute multiple absorption bands throughout the infrared spectrum. Aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3000 cm⁻¹ as medium-intensity peaks [13]. The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions between 1600-1450 cm⁻¹ [13]. In-plane aromatic carbon-hydrogen bending modes occur in the 1300-1000 cm⁻¹ region, while out-of-plane bending vibrations appear as strong absorptions between 900-700 cm⁻¹ [13]. The specific pattern and intensity of these out-of-plane bending modes provide information about the substitution pattern of the aromatic rings.
Crystallographic analysis of 1-isocyano-2-phenylbenzene and related biphenyl isocyanide compounds reveals important structural parameters and conformational preferences. The biphenyl backbone exhibits significant conformational flexibility, with the dihedral angle between the two phenyl rings varying considerably depending on the physical state and environmental conditions [6] [7] [8].
In crystalline phases, biphenyl derivatives can adopt conformations ranging from nearly planar to significantly twisted arrangements. The planar conformation observed in some crystal structures results from intermolecular packing forces that overcome the intrinsic preference for twisted conformations [7] [8]. At room temperature, biphenyl crystallizes in the monoclinic space group P2₁/c, which does not permit chiral crystal formation [7]. However, the molecular conformation within these crystals represents a time-averaged structure of rapidly interconverting twisted forms [7].
Temperature-dependent crystallographic studies reveal that lower temperature phases can lock biphenyl molecules into specific twisted conformations with dihedral angles ranging from 9° to 21° [7]. These phase transitions demonstrate the delicate balance between intramolecular conformational preferences and intermolecular packing forces in determining solid-state structures [7] [8].
Computational studies complement experimental crystallographic data by providing insights into the conformational energy landscape. Molecular dynamics simulations and quantum mechanical calculations predict gas-phase dihedral angles of approximately 35.5° to 41.1° for biphenyl derivatives [8] [15]. These theoretical predictions align well with experimental gas-phase electron diffraction data, which establish a dihedral angle of 44.4(2)° for biphenyl [7].
The isocyanide substitution introduces additional conformational considerations through potential electronic interactions between the functional group and the aromatic system. The linear geometry of the isocyanide group constrains its orientation relative to the aromatic ring, but rotation about the carbon-nitrogen bond remains possible [16] [17]. Crystal structure analyses of related isocyanide compounds demonstrate various intermolecular interactions, including hydrogen bonding to the isocyanide carbon and halogen bonding interactions [16] [17].
Conformational studies utilizing nuclear magnetic resonance spectroscopy in solution provide dynamic information about molecular flexibility. Variable-temperature NMR experiments can elucidate conformational exchange processes and energy barriers for rotation about the biphenyl bond [18]. For substituted biphenyl isocyanides, the rate of conformational exchange depends on the steric bulk of substituents and electronic effects [18].
The crystallographic database contains limited specific structural data for 1-isocyano-2-phenylbenzene itself, but extensive information exists for related biphenyl isocyanide derivatives [1] [19]. These structures consistently demonstrate the linear geometry of the isocyanide group and the conformational flexibility of the biphenyl backbone [19] [20]. Crystal packing analysis reveals various intermolecular interactions that influence solid-state conformations, including π-π stacking between aromatic rings and specific interactions involving the isocyanide functional group [20] [16].
Traditional isocyanide synthesis has relied on several well-established methodologies, each with distinct advantages and limitations. The Hoffmann carbylamine reaction represents one of the earliest and most fundamental approaches to isocyanide synthesis [1]. This method involves the reaction of primary amines with chloroform and a strong base, typically potassium hydroxide, under basic conditions. The mechanism proceeds through the formation of dichlorocarbene intermediates, which subsequently react with the amine to yield the desired isocyanide [1]. For 1-isocyano-2-phenylbenzene synthesis, this route would require 2-aminobiphenyl as the starting material, though yields typically range from 40-80% with reaction times of 2-12 hours [1].
The Ugi formamide dehydration method has emerged as the most widely adopted traditional route for isocyanide synthesis [2] [3]. This approach involves the dehydration of N-formamides using phosphoryl trichloride (POCl₃) as the dehydrating agent in the presence of a tertiary base such as pyridine or triethylamine [2] [3]. The reaction proceeds under mild conditions (0-25°C) and typically achieves yields of 70-95% within 1-6 hours [2] [3]. For the synthesis of 1-isocyano-2-phenylbenzene, the corresponding N-(2-phenylphenyl)formamide would serve as the precursor. This method has been extensively optimized and remains the benchmark for isocyanide synthesis due to its reliability and broad substrate scope [3].
The dehydration using p-toluenesulfonyl chloride (p-TsCl) presents an alternative to POCl₃-based methods [2] [4]. This approach utilizes p-TsCl as the dehydrating agent in combination with pyridine or triethylamine as the base [2]. Research has demonstrated that p-TsCl offers several advantages over POCl₃, including improved yields (85-98%), reduced toxicity, and simplified workup procedures [2]. The reaction conditions are similarly mild, operating at 0-25°C with reaction times of 2-24 hours [2]. The p-TsCl method has proven particularly effective for non-sterically demanding aliphatic and aromatic formamides, achieving E-factors as low as 6.45 [2].
Alternative traditional methods include the use of triphenylphosphine and iodine combinations for formamide dehydration [2]. This system provides moderate yields but requires careful handling due to the formation of phosphine oxide byproducts. The Lieke-Meyer synthesis involves the reaction of alkyl halides with silver cyanide, though this method is limited by substrate availability and moderate yields [3]. The Gassman-Kitano method employs trimethylsilyl cyanide as a cyanide transfer reagent with alcohols and epoxides in the presence of zinc salts, but suffers from limited applicability and substrate scope restrictions [3].
| Traditional Method | Starting Materials | Yield Range (%) | Temperature (°C) | Reaction Time | Key Advantages |
|---|---|---|---|---|---|
| Hoffmann Carbylamine | Primary amine + CHCl₃ + Base | 40-80 | 0-25 | 2-12 h | Simple reagents, historical significance |
| Ugi POCl₃ Dehydration | N-formamide + POCl₃ + Base | 70-95 | 0-25 | 1-6 h | Reliable, broad scope, well-established |
| p-TsCl Dehydration | N-formamide + p-TsCl + Base | 85-98 | 0-25 | 2-24 h | Higher yields, reduced toxicity |
| PPh₃/I₂ System | N-formamide + PPh₃ + I₂ | 65-85 | 0-40 | 3-8 h | Mild conditions, alternative reagents |
Modern catalytic methodologies have revolutionized isocyanide synthesis by introducing transition metal catalysis and organocatalytic systems that enable new reaction pathways and improved selectivities. Palladium-catalyzed isocyanide insertion reactions have emerged as powerful tools for the direct functionalization of aromatic compounds [5] [6]. These methods typically involve the oxidative addition of aryl halides to palladium(0) complexes, followed by isocyanide insertion and subsequent coupling reactions [5]. For 1-isocyano-2-phenylbenzene synthesis, these methods could potentially enable direct C-H functionalization of biphenyl substrates, though yields typically range from 45-85% under elevated temperatures (80-150°C) [5].
Rhodium-catalyzed imidoylation processes represent another significant advancement in modern isocyanide chemistry [7] [8]. These systems employ rhodium complexes as catalysts for the insertion of isocyanides into C-H bonds, enabling the formation of complex imidoyl intermediates [7]. Research has demonstrated that rhodium catalysts with bulky isocyanide ligands can achieve high selectivity and efficiency in hydrosilylation reactions, with the bis-coordinated rhodium-isocyanide complexes showing superior catalytic activity compared to tetra-coordinated species [7]. Operating temperatures typically range from 100-140°C with reaction times of 6-18 hours [8].
Iron-catalyzed C-H activation has gained attention as a base metal alternative to precious metal catalysis [8] [9]. Iron complexes can promote imidoylative processes involving C-H activation, particularly with benzamide substrates [8]. The iron-catalyzed systems operate under light irradiation and can achieve moderate yields (40-75%) under temperatures of 120-160°C [8]. These methods are particularly attractive due to the abundance and low cost of iron compared to precious metals [9].
Organocatalytic activation of isocyanides represents a novel approach that avoids the use of transition metals entirely [10]. N-heterocyclic carbenes (NHCs) have been demonstrated as effective organocatalysts for isocyanide activation, enabling the synthesis of enaminones from ketones with excellent yields [10]. The mechanism involves the formation of transient imidoyl intermediates through nucleophilic attack of the NHC on the isocyanide, followed by proton transfer processes that generate highly electrophilic imine-azolium intermediates [10]. This methodology operates under mild conditions (80°C) and achieves excellent regioselectivity.
Supramolecular catalysis has emerged as an innovative approach utilizing self-assembled host structures for isocyanide transformations [11]. Resorcinarene hexameric capsules have been shown to efficiently promote reactions between isocyanides and electron-deficient aromatic aldehydes, leading to imine formation with concurrent carbon monoxide liberation [11]. The capsule provides nano-confinement effects that stabilize reaction intermediates through hydrogen bonding interactions, demonstrating the potential of supramolecular systems in isocyanide chemistry [11].
| Modern Catalytic Method | Catalyst System | Yield Range (%) | Temperature (°C) | Key Innovation |
|---|---|---|---|---|
| Pd-Catalyzed Insertion | Pd(0)/Ligand | 45-85 | 80-150 | Direct C-H functionalization |
| Rh-Catalyzed Imidoylation | Rh/Isocyanide complex | 50-80 | 100-140 | Selective hydrosilylation |
| Fe-Catalyzed C-H Activation | Fe complex/Light | 40-75 | 120-160 | Base metal catalysis |
| NHC Organocatalysis | N-heterocyclic carbene | 85-95 | 80 | Metal-free activation |
| Supramolecular Catalysis | Resorcinarene capsule | 60-85 | 25-60 | Host-guest chemistry |
Microwave-assisted synthesis has transformed isocyanide chemistry by dramatically reducing reaction times while maintaining or improving yields and selectivities. Microwave-enhanced formamide dehydration represents the most direct application of this technology to isocyanide synthesis [12] [13] [14]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while achieving yields comparable to or superior to conventional heating methods [14]. For phosphoryl trichloride-mediated dehydration, microwave conditions enable complete conversion in less than 5 minutes at 0°C, achieving yields of 98% with significantly reduced environmental impact [14] [15].
Power and frequency optimization studies have revealed critical parameters for microwave-assisted isocyanide synthesis [12] [16]. Research indicates that controlled microwave heating at 350 W provides optimal energy transfer for formamide dehydration reactions [12]. The frequency selection proves crucial, with 18 Hz frequencies demonstrating superior performance for mechanochemical isocyanide synthesis, achieving total conversion in 1 hour compared to conventional methods requiring 6-8 hours [4]. Temperature control during microwave irradiation remains essential, as excessive heating can lead to isocyanide decomposition or unwanted side reactions [16].
Solvent-free microwave conditions have gained particular attention for their environmental benefits and improved efficiency [13] [14]. Studies utilizing triethylamine as both base and solvent under microwave irradiation have achieved remarkable results, with E-factors as low as 5.5 and yields exceeding 98% [14]. This approach eliminates the need for chlorinated solvents while providing rapid heating and excellent mass transfer characteristics [14]. The solvent-free conditions prove particularly advantageous for scale-up operations, as demonstrated in 100 mmol scale syntheses completed in less than 1 hour [17].
Microwave-assisted multicomponent reactions involving isocyanides have shown exceptional promise for rapid library synthesis [12] [18]. The combination of microwave heating with isocyanide-based multicomponent reactions enables the formation of complex heterocycles in minutes rather than hours [12]. For example, the synthesis of oxazoles from aldehydes and toluenesulfonylmethyl isocyanide (TosMIC) under microwave conditions achieves 96% yields in 8 minutes at 65°C and 350 W [12]. These conditions represent significant improvements over conventional heating, which typically requires 6 hours for comparable conversions [18].
Temperature and time profiles for microwave-assisted isocyanide synthesis have been systematically optimized across various substrate classes [19] [20]. Research demonstrates that rapid heating to 60-150°C followed by brief hold times (5-60 minutes) provides optimal results for most isocyanide syntheses [19]. Comparative studies between microwave and conventional heating show that microwave conditions consistently achieve higher yields with shorter reaction times, particularly for thermally sensitive substrates [19] [20]. The enhanced heating rate and selective molecular heating provided by microwave irradiation prove especially beneficial for formamide dehydration reactions [16].
| Microwave Parameter | Optimized Conditions | Conventional Comparison | Improvement Factor |
|---|---|---|---|
| Reaction Time | 5-60 minutes | 2-24 hours | 5-25x faster |
| Temperature Range | 60-150°C | 0-80°C | Higher processing temperatures |
| Power Setting | 300-500 W | N/A | Controlled energy input |
| Yield Enhancement | 85-98% | 70-90% | 10-15% improvement |
| E-Factor | 4-8 | 10-25 | 2-3x reduction |
Solid-phase synthesis techniques for isocyanides offer unique advantages including simplified purification, elimination of odorous vapors, and enhanced safety profiles. Polymer-supported isocyanide synthesis involves the immobilization of either starting materials or products on solid supports to facilitate separation and purification [21] [22]. Research has demonstrated that isocyanide multicomponent reactions can be successfully performed on solid phase with broad substrate scope and excellent yields [21]. The Ugi four-component reaction, Passerini reaction, and Groebke-Blackburn-Bienaymé reactions have all been adapted to solid-phase formats, enabling rapid library synthesis for drug discovery applications [21].
Resin-bound formamide approaches utilize polymer-supported formamides as precursors for isocyanide generation [23] [24]. These methods involve the attachment of formamide derivatives to solid supports through cleavable linkers, followed by on-resin dehydration to generate the desired isocyanides [23]. The polymer support provides several advantages, including simplified workup procedures, reduced exposure to toxic vapors, and the ability to perform reactions at higher concentrations [23]. Various solid supports have been investigated, including polystyrene resins, Wang resin, and specialized isocyanide-compatible polymers [25].
Continuous flow solid-phase synthesis represents an advanced approach that combines the benefits of flow chemistry with solid-phase techniques [26] [27]. These systems utilize packed columns containing immobilized reagents or catalysts to enable continuous isocyanide synthesis and purification [26]. Research has shown that flow-based solid-phase synthesis can achieve excellent yields (80-95%) with minimal reaction times (5-120 minutes) while providing consistent product quality [27]. The integration of in-line purification steps through packed columns of silica gel or other adsorbents enables direct isolation of pure isocyanides [26].
Enzyme immobilization using isocyanide chemistry has emerged as a novel application of solid-phase techniques [24]. Isocyanide-based multicomponent reactions can be employed for both carrier-bound and carrier-free covalent immobilization of enzymes [24]. This approach utilizes the unique reactivity of isocyanides to form stable linkages with amino acid residues on enzyme surfaces, enabling the preparation of highly active and stable biocatalysts [24]. The methodology demonstrates broad compatibility with various functional groups and can be performed under mild conditions that preserve enzyme activity [24].
DNA-encoded library synthesis using solid-phase isocyanide chemistry represents a cutting-edge application for drug discovery [22]. Studies have demonstrated that isocyanide multicomponent reactions, including Ugi, Ugi-azide, and Groebke-Blackburn-Bienaymé reactions, are well-tolerated by DNA on solid phase [22]. These methods enable the synthesis of highly diverse chemical libraries with molecular barcoding for biological screening [22]. The solid-phase format provides essential advantages for DNA-encoded synthesis, including simplified washing procedures and reduced risk of DNA damage during reaction workup [22].
Polymer functionalization strategies for isocyanide incorporation have been extensively developed [25] [28]. Research has shown that primary amine groups present in polymers can be quantitatively transformed into isocyanate groups using stoichiometric amounts of diphosgene or triphosgene [25]. These isocyanate-functionalized polymers can subsequently react with nucleophiles to introduce isocyanide functionality [25]. The approach enables the preparation of functional polymers with precisely controlled numbers of reactive isocyanide groups, opening new possibilities for materials science applications [28].
| Solid-Phase Technique | Support Type | Yield Range (%) | Key Advantages | Applications |
|---|---|---|---|---|
| Polymer-Supported MCR | Polystyrene resin | 70-90 | Simplified purification | Drug discovery libraries |
| Resin-Bound Formamides | Wang resin | 60-85 | Reduced vapor exposure | Safe synthesis protocols |
| Flow Solid-Phase | Packed columns | 80-95 | Continuous processing | Industrial applications |
| Enzyme Immobilization | Various carriers | 75-95 | Biocompatible conditions | Biocatalyst preparation |
| DNA-Encoded Libraries | DNA-compatible resins | 65-80 | Molecular barcoding | High-throughput screening |
Acute Toxic